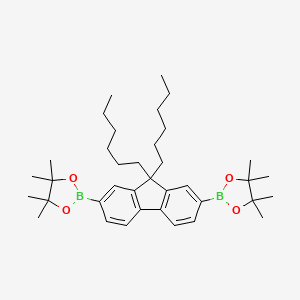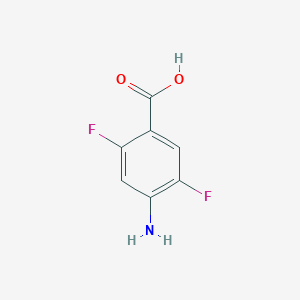
Bis(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexyl-9H-fluorène
Vue d'ensemble
Description
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C37H56B2O4 and its molecular weight is 586.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diodes électroluminescentes organiques (OLED)
Ce composé est un précurseur pour la synthèse de semi-conducteurs polymères utilisés dans les OLED . Les OLED sont largement utilisés dans les technologies d'affichage et d'éclairage en raison de leur haute efficacité et de leur potentiel pour des écrans minces et flexibles.
Diodes électroluminescentes polymères (PLED)
Comme les OLED, les PLED utilisent ce composé pour la création de polymères semi-conducteurs. Les PLED sont connus pour leur architecture simple et sont utilisés dans des applications où un éclairage ou des affichages à faible coût et de grande surface sont nécessaires .
Transistors à effet de champ organiques (OFET)
Le composé sert de bloc de construction pour les polymères semi-conducteurs dans les OFET. Les OFET sont des composants essentiels dans l'électronique flexible, les capteurs et sont essentiels au développement de dispositifs électroniques de nouvelle génération .
Cellules solaires polymères
Dans le domaine des énergies renouvelables, ce composé est utilisé dans la synthèse de semi-conducteurs polymères pour les cellules solaires polymères. Ces cellules solaires sont légères, potentiellement jetables et peuvent être produites à faible coût, ce qui les rend attrayantes pour un déploiement à grande échelle .
Matériaux photovoltaïques
En raison de ses propriétés semi-conductrices, le composé est également applicable dans le développement de matériaux photovoltaïques. Ces matériaux sont essentiels pour convertir la lumière en électricité, et les progrès dans ce domaine pourraient conduire à une récolte d'énergie solaire plus efficace .
Matériaux électroluminescents
Le composé est utilisé dans la création de matériaux électroluminescents qui émettent de la lumière en réponse à un courant électrique. Ces matériaux ont des applications dans la création de technologies d'affichage plus fines, plus légères et plus flexibles .
Amélioration de la mobilité des porteurs de charge
Des recherches indiquent que le composé peut améliorer la mobilité des porteurs de charge dans les dispositifs électroniques. Ceci est crucial pour améliorer les performances et l'efficacité d'une large gamme de composants électroniques .
Chimie synthétique
En chimie synthétique, ce composé est utilisé pour ses groupes esters de borate dans les réactions de couplage croisé. Ces réactions sont fondamentales dans la création de molécules organiques complexes pour les produits pharmaceutiques, les produits agrochimiques et les matériaux de pointe .
Mécanisme D'action
Target of Action
The primary target of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is the organic semiconducting materials used in the synthesis of Organic Light Emitting Diodes (OLED), Polymer Light Emitting Diodes (PLED), Organic Field-Effect Transistors (OFET), and Polymer Solar Cells .
Mode of Action
The compound interacts with its targets by being incorporated into the structure of the semiconducting materials. It contributes to the fluorescence of these materials, which is a key property in their function as light-emitting diodes .
Biochemical Pathways
The compound is involved in the pathway of organic synthesis. Specifically, a common production method is to react 2,7-dibromofluorene with boronic acid pinacol ester to obtain the target product .
Pharmacokinetics
Its physical properties such as purity, molecular weight, and storage temperature are crucial for its stability and efficacy .
Result of Action
The result of the compound’s action is the emission of high-efficiency and stable blue light in OLEDs. This makes it widely used in the fields of displays and lighting equipment .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as temperature and humidity. It is recommended to store the compound in a dry environment at room temperature to maintain its stability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a crucial role in biochemical reactions, particularly in the field of organic semiconducting materials. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, enhancing the efficiency and stability of the resulting materials.
Cellular Effects
The effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the efficiency of electron transport in cells, thereby improving the overall cellular function . Additionally, it can affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. The compound’s structure allows it to form stable complexes with enzymes, thereby modulating their activity and influencing gene expression . These interactions are crucial for the compound’s role in enhancing the efficiency of organic semiconducting materials.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, even after its degradation.
Dosage Effects in Animal Models
The effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic efficiency. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. These interactions are essential for the compound’s role in enhancing the efficiency of organic semiconducting materials.
Transport and Distribution
Within cells and tissues, 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biochemical effects. The compound’s distribution within cells is crucial for its role in modulating cellular function and metabolic processes.
Subcellular Localization
The subcellular localization of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes. The compound’s presence in specific subcellular compartments enhances its ability to interact with key biomolecules and influence cellular function.
Propriétés
IUPAC Name |
2-[9,9-dihexyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56B2O4/c1-11-13-15-17-23-37(24-18-16-14-12-2)31-25-27(38-40-33(3,4)34(5,6)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35(7,8)36(9,10)43-39/h19-22,25-26H,11-18,23-24H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMYBWUPCWTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608936 | |
| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254755-24-3 | |
| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene in the synthesis of conjugated polymers?
A1: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene serves as a key monomer in the synthesis of conjugated polymers via Suzuki coupling polymerization. [, ] This compound contains two boronic ester groups that react with bromide-bearing aromatic compounds, enabling the formation of alternating copolymers. [, ] This specific monomer introduces fluorene units into the polymer backbone, contributing to the material's fluorescence and electronic properties. []
Q2: How does the incorporation of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene influence the properties of the resulting conjugated polymers?
A2: The presence of fluorene units, derived from 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene, significantly impacts the properties of the synthesized conjugated polymers. For instance, fluorene units contribute to the polymer's fluorescence, making them suitable for applications like organic molecule sensing and cell labeling. [] Furthermore, the alkyl chains (hexyl groups) on the fluorene unit enhance the solubility of the resulting polymers in common organic solvents, which is crucial for processing and solution-based applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)




